molecular formula C6H6ClN5S B2627457 5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946822-42-9

5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2627457
CAS No.: 1946822-42-9
M. Wt: 215.66
InChI Key: DWWDFJJLRWRZIT-UHFFFAOYSA-N
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Description

5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with thiocarbonyl compounds under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines, thiols, alkoxides, in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-fluorobenzoic acid
  • 4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine
  • 4-chloro-1-methyl-1H-pyrazole

Uniqueness

5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for multiple applications in various fields.

Properties

IUPAC Name

5-(4-chloro-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5S/c1-12-4(3(7)2-9-12)5-10-11-6(8)13-5/h2H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWDFJJLRWRZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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